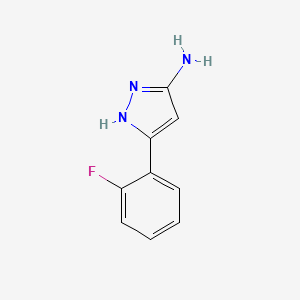

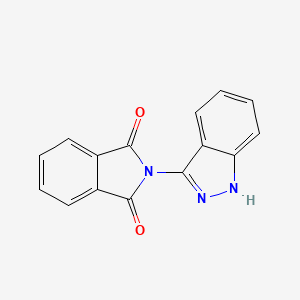

2-(1H-吲唑-3-基)-1H-异吲哚-1,3(2H)-二酮

描述

“2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis Analysis

The synthesis of indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new reaction has been predicted as part of the synthesis of 1H-indazole .科学研究应用

Antimicrobial Applications

Indazole derivatives, which share a core structure with “2-(1H-Indazol-3-yl)isoindoline-1,3-dione”, have been explored for their antimicrobial properties. For example, compounds with an indazole moiety have been evaluated for activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-HIV Research

Indole derivatives have shown promise in anti-HIV research. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been conducted to assess their potential as anti-HIV-1 agents .

Anticancer Activity

N-phenyl-1H-indazole-1-carboxamides, which are structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activities against a panel of tumor cell lines derived from various clinically isolated cancer types . Additionally, isoindoline-1,3-dione derivatives have been investigated for their effects on blood cancer cell lines .

Anti-Tubercular Potential

Compounds containing imidazole and thiadiazole moieties have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Some of these compounds showed potent activity compared to others .

Biofilm Prevention

Research has also focused on the role of biofilms in bacterial persistence and the significant problem they pose in the health industry. Efforts are being made to reduce microbial colonization and prevent biofilm formation .

Drug Design and Synthesis

The design of new molecules using isoindoline-1,3-dione has received considerable attention due to their wide range of applications. Recent scientific research has focused on the synthesis of isoindolines-1,3-diones molecules for various uses .

未来方向

属性

IUPAC Name |

2-(1H-indazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLTKNDOHSWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373130 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

82575-23-3 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)